molecular formula C15H20N2O5 B2852776 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one CAS No. 1101200-79-6

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

Cat. No.: B2852776
CAS No.: 1101200-79-6
M. Wt: 308.334
InChI Key: HMKGVSKCSONNNG-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a synthetic organic compound belonging to the class of piperazinones This class of compounds is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazinone Ring: The piperazinone ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride as the acylating agent.

    Methylation: The final step involves the methylation of the piperazinone ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoyl chloride
  • Methyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxyphenylacetic acid

Uniqueness

3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is unique due to its specific combination of a piperazinone ring and a trimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

3-methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9-14(18)16-5-6-17(9)15(19)10-7-11(20-2)13(22-4)12(8-10)21-3/h7-9H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKGVSKCSONNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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